Inostamycin

概要

説明

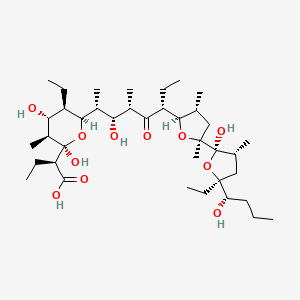

Inostamycin A (sodium salt) is a bacterial metabolite that has been found in Streptomyces species. It is known for its anticancer activity and functions as an inhibitor of CDP-diacylglycerol:inositol 3-phosphatidyltransferase . This compound has shown significant potential in reducing the viability of various cancer cell lines and inducing apoptosis .

準備方法

Inostamycin A (sodium salt) is typically derived from bacterial fermentation processes involving Streptomyces species . The synthetic route involves the isolation of the compound from the bacterial culture, followed by purification steps to obtain the sodium salt form. The reaction conditions for the synthesis include maintaining optimal growth conditions for the bacteria and using specific solvents like acetone, chloroform, and methanol for the extraction and purification processes .

化学反応の分析

イノスタマイシンA (ナトリウム塩) は、次のようなさまざまな化学反応を起こします。

酸化: この反応は酸化剤によって促進され、酸化誘導体の形成につながります。

還元: 還元反応は還元剤を用いて行うことができ、化合物の還元形態が得られます。

置換: 置換反応は、分子内の官能基の置換を伴い、多くの場合、特定の条件下で求核剤または求電子剤を用います。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲン化物などの求核剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

イノスタマイシンA (ナトリウム塩) は、幅広い科学研究への応用があります。

科学的研究の応用

Inostamycin A (sodium salt) has a wide range of scientific research applications:

作用機序

イノスタマイシンA (ナトリウム塩) は、ホスファチジルイノシトール代謝に関与する酵素であるCDP-ジアシルグリセロール:イノシトール3-ホスファチジル転移酵素を阻害することで作用します 。この阻害は脂質代謝を阻害し、細胞シグナル伝達経路に影響を与え、細胞周期停止とアポトーシスにつながります。 この化合物は、マトリックスメタロプロテアーゼ-2とマトリックスメタロプロテアーゼ-9のレベルも低下させ、細胞の移動と浸潤を阻害します .

類似化合物との比較

イノスタマイシンA (ナトリウム塩) は、次のような他の類似化合物と比較できます。

ホスファチジルイノシトール阻害剤: これらの化合物は、脂質代謝を標的とし、細胞シグナル伝達経路に同様の影響を与えます。

抗癌剤: アクチノマイシンDやミトマイシンCなど、抗癌作用を持つ他の細菌代謝産物は、作用機序や治療の可能性において、イノスタマイシンAと共通点があります。

イノスタマイシンA (ナトリウム塩) は、CDP-ジアシルグリセロール:イノシトール3-ホスファチジル転移酵素の特異的な阻害と、癌細胞株に対する選択的な効果のためにユニークです .

特性

IUPAC Name |

(2R)-2-[(2R,3S,4R,5S,6R)-5-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxybutyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68O11/c1-12-17-28(39)36(16-5)19-21(7)38(46,49-36)35(11)18-20(6)32(47-35)25(13-2)30(41)22(8)29(40)23(9)33-26(14-3)31(42)24(10)37(45,48-33)27(15-4)34(43)44/h20-29,31-33,39-40,42,45-46H,12-19H2,1-11H3,(H,43,44)/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29+,31-,32-,33+,35-,36+,37+,38+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJHONRWXITMMC-LPMSCSBASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]([C@]1(C[C@H]([C@@](O1)([C@@]2(C[C@@H]([C@H](O2)[C@@H](CC)C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]3[C@H]([C@H]([C@@H]([C@@](O3)([C@@H](CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129905-10-8 | |

| Record name | (αR,2R,3S,4R,5S,6R)-α,5-Diethyl-6-[(1S,2S,3S,5R)-5-[(2S,2′R,3′R,4S,5S,5′R)-5′-ethyloctahydro-2′-hydroxy-5′-[(1S)-1-hydroxybutyl]-2,3′,4-trimethyl[2,2′-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2,4-dihydroxy-3-methyl-2H-pyran-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129905-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inostamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129905108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

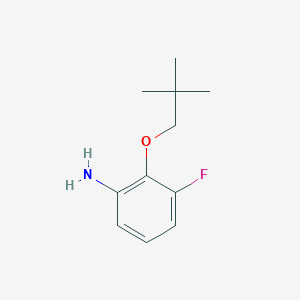

![tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B3027430.png)

![tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027433.png)

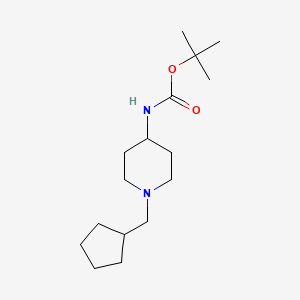

![tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027444.png)

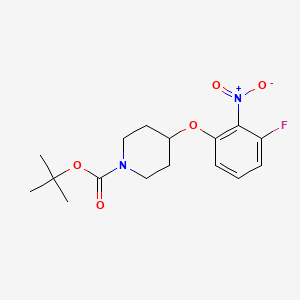

![tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate](/img/structure/B3027445.png)

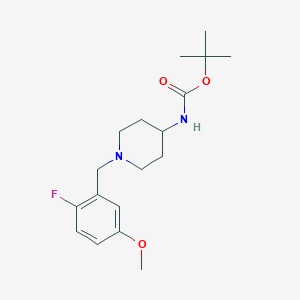

![tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B3027447.png)